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Compound of Interest

Compound Name: 2,6-Dichloropyridin-3-ol

Cat. No.: B1330004

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-
Dichloropyridin-3-ol, a chlorinated pyridinol derivative of interest in medicinal chemistry and
materials science. Due to the limited availability of direct experimental spectroscopic data for
this specific compound, this document presents a detailed analysis based on predicted values
and data from the closely related compound, 2,6-dichloropyridine. This guide is intended to
support researchers in the identification, characterization, and quality control of 2,6-
Dichloropyridin-3-ol and its analogues.

Molecular Structure and Properties

2,6-Dichloropyridin-3-ol has the chemical formula CsH3CIl2NO and a molecular weight of
approximately 163.99 g/mol [1]. The presence of two chlorine atoms and a hydroxyl group on
the pyridine ring significantly influences its electronic and spectroscopic properties.

Spectroscopic Data Summary

The following tables summarize the predicted and inferred spectroscopic data for 2,6-
Dichloropyridin-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The predicted *H and **C NMR data are presented below. Chemical shifts are
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referenced to tetramethylsilane (TMS).

Table 1: Predicted *H NMR Data for 2,6-Dichloropyridin-3-ol

Predicted Chemical

Coupling Constant

Proton Shift (3, ppm) Multiplicity (3, H2)
H-4 71-73 Doublet (d) ~8-9
H-5 6.8-7.0 Doublet (d) ~8-9
OH 5.0-6.0 Broad Singlet (br s)

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent and

concentration.

Table 2: Predicted 3C NMR Data for 2,6-Dichloropyridin-3-ol

Carbon Predicted Chemical Shift (8, ppm)
C-2 ~148
C-3 ~150
C-4 ~120
C-5 ~115
C-6 ~145

Note: These are estimated chemical shifts. Actual values can vary based on the solvent and

experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The

predicted characteristic IR absorption bands for 2,6-Dichloropyridin-3-ol are listed below.

Table 3: Predicted IR Absorption Bands for 2,6-Dichloropyridin-3-ol
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Wavenumber (cm~?) Intensity Assignment
3200-3600 Broad O-H stretch (hydroxyl group)
3000-3100 Medium C-H stretch (aromatic)

C=C and C=N stretching
1550-1600 Strong o ]

(pyridine ring)
1200-1300 Strong C-O stretch (hydroxyl group)
700-800 Strong C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a
compound. The predicted mass spectrum of 2,6-Dichloropyridin-3-ol would exhibit a
characteristic isotopic pattern due to the presence of two chlorine atoms.

Table 4: Predicted Mass Spectrometry Data for 2,6-Dichloropyridin-3-ol

miz Relative Intensity Assighment

163 100% [M]* (with 35ClI, 35Cl)
165 ~65% [M+2]* (with 35CI, 37Cl)
167 ~10% [M+4]+ (with 37Cl, 37Cl)

Note: The relative intensities of the isotopic peaks are approximate.

Experimental Protocols

The following are general protocols for acquiring spectroscopic data for a solid organic
compound like 2,6-Dichloropyridin-3-ol.

NMR Data Acquisition

o Sample Preparation: Accurately weigh 5-10 mg of the sample for tH NMR and 20-50 mg for
13C NMR. Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds,
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CDCIs) in an NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal
of the solvent and shim the magnetic field to achieve homogeneity.

'H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical
parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a
relaxation delay of 1-2 seconds.

13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due
to the lower natural abundance and smaller gyromagnetic ratio of 13C, a larger number of
scans and a longer relaxation delay (2-5 seconds) are typically required.

Data Processing: Fourier transform the free induction decay (FID), phase the spectrum, and
perform baseline correction. Integrate the peaks in the *H spectrum and reference both
spectra to the solvent signal or an internal standard.

IR Data Acquisition (Attenuated Total Reflectance - ATR)

o Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

Instrument Setup: Ensure the ATR accessory is clean and a background spectrum of the
empty crystal has been recorded.

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm~1,

Data Processing: Perform an ATR correction and baseline correction on the resulting
spectrum.

Mass Spectrometry Data Acquisition (Electron lonization
- El)

o Sample Introduction: Introduce the sample into the ion source. For a solid sample, a direct
insertion probe or dissolution in a volatile solvent for injection via a gas chromatograph (GC-
MS) can be used.
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« lonization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to
induce ionization and fragmentation.

e Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-
charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions and generate a mass spectrum representing the relative
abundance of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic
compound using spectroscopic methods.
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A generalized workflow for spectroscopic analysis of an organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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